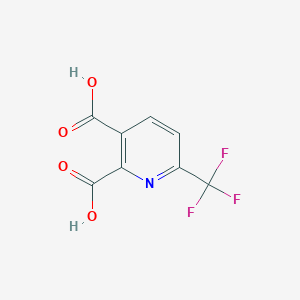

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

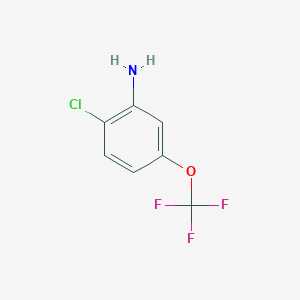

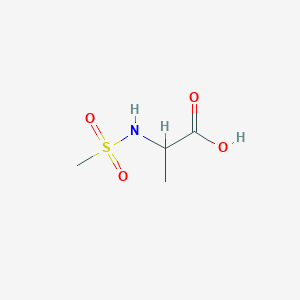

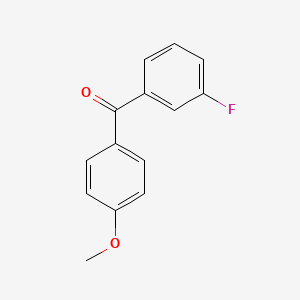

“6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” is a chemical compound with the molecular formula C8H4F3NO4 . It belongs to the family of pyridine-2,3-dicarboxylic acid derivatives, which have various applications in pharmaceutical, agricultural, and industrial fields.

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid”, often involves a stepwise liquid-phase/vapor-phase process . The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is produced under liquid-phase conditions, followed by vapor-phase fluorination of 2,3,5-DCTC to produce 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 6-position with a trifluoromethyl group (-CF3) and at the 2 and 3 positions with carboxylic acid groups (-COOH) .Applications De Recherche Scientifique

-

Agrochemicals

- Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .

- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

-

Pharmaceuticals

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

-

Synthesis of Metal-Organic Frameworks (MOFs)

- Trifluoromethylpyridines can be used in the synthesis of metal-organic frameworks (MOFs) .

- MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

- They are a kind of porous material with potential applications in gas storage, separation, and catalysis .

-

Biosensors

- Trifluoromethylpyridines can be used in the development of biosensors .

- For example, a ratiometric fluorescence sensor based on lanthanide–metal–organic frameworks (MOFs) was developed for the sensitive and selective recognition of 2,6-pyridine dicarboxylic acid (DPA), a unique biomarker for anthrax infection .

-

Chemical Intermediates

-

Pest Control

Orientations Futures

The future directions for “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Propriétés

IUPAC Name |

6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3(6(13)14)5(12-4)7(15)16/h1-2H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJKAVDDRGVIQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547832 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

CAS RN |

90376-94-6 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)